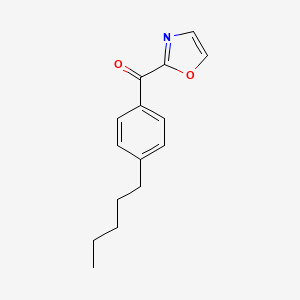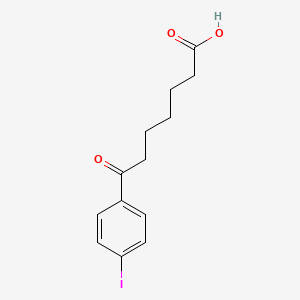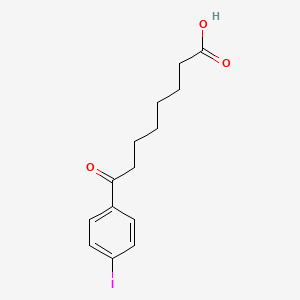
2-(4-Pentylbenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a benzoyl group substituted at the second position of the oxazole ring, with a pentyl chain attached to the benzene ring. The unique structure of this compound imparts specific chemical and biological properties, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)oxazole typically involves the cyclization of α-acylamino ketones. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones under acidic conditions. Another approach is the reaction of α-halo ketones with primary amides, which can be induced by cyclizing agents such as anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives, including this compound, often employs green chemistry approaches. These methods include the use of microwave techniques, ultrasound, ionic liquids, and deep-eutectic solvents to enhance reaction efficiency and reduce environmental impact . Additionally, magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering high stability and ease of separation from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pentylbenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Pentylbenzoyl)oxazole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-Pentylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. For example, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to anti-inflammatory and anticancer effects . The pentylbenzoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Similar in structure but contains a fused benzene and oxazole ring.
Isoxazole: Contains an oxygen and nitrogen atom at different positions in the five-membered ring.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
2-(4-Pentylbenzoyl)oxazole is unique due to the presence of the pentylbenzoyl group, which imparts specific chemical properties and enhances its biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
1,3-oxazol-2-yl-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJUUBJDTMZAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642094 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-11-7 |
Source


|
| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)



